Chlormezanone - 102818-67-7

Chlormezanone

Catalog Number: EVT-7924989
CAS Number: 102818-67-7
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chlormezanone, chemically known as 2-(4-chlorophenyl)-3-methyl-4-thiazolidinone 1,1-dioxide, is a centrally acting muscle relaxant. [, ] Although not a benzodiazepine, its effects are similar to this class of drugs. [, ] Chlormezanone is primarily used in scientific research to investigate its effects on the central nervous system, muscle function, and its potential interactions with other drugs. [, , ]

Future Directions
  • Enantiomer-Specific Research: Investigating the distinct pharmacological properties and potential therapeutic advantages of individual chlormezanone enantiomers. [, ]

  • Mechanism of Action Elucidation: Further research is needed to fully understand the precise molecular mechanisms underlying chlormezanone's effects on the central nervous system and muscle function. [, ]

  • Development of Analogs: Exploring the synthesis and evaluation of novel chlormezanone analogs with improved pharmacological profiles, potentially offering enhanced therapeutic benefits. []

Overview

Chlormezanone is a synthetic compound classified as a tranquilizer and muscle relaxant, primarily used in the treatment of anxiety and muscle spasms. It belongs to the class of thiazine derivatives and has been noted for its sedative properties. The compound is chemically identified as 2-(3-chloro-1,2-dihydroxyphenyl)-3-methyl-1,3-thiazine-4-one, with the molecular formula C11H12ClNO3SC_{11}H_{12}ClNO_3S .

Source and Classification

Chlormezanone is synthesized through several chemical processes involving various precursors, including p-chlorobenzaldehyde and methylamine. It is classified under central nervous system agents due to its effects on muscle relaxation and sedation .

Synthesis Analysis

Methods

The synthesis of chlormezanone can be accomplished through multiple methods, primarily involving the reaction of p-chlorobenzaldehyde with methylamine in the presence of a catalyst.

  1. Initial Reaction: In a toluene solvent, p-chlorobenzaldehyde reacts with methylamine to form p-chlorobenzylidene methylamine.
  2. Cyclization: This intermediate undergoes a condensation reaction with 3-mercaptopropionic acid to form a cyclized compound.
  3. Oxidation: The cyclized product is then oxidized using potassium permanganate in an acidic solution to yield crude chlormezanone.
  4. Purification: The crude product is purified through recrystallization using anhydrous ethanol .

Technical Details

The optimized synthesis method emphasizes controlling reaction temperatures below 20 °C during key steps to enhance yields and reduce by-products. For instance, the oxidation step involves careful addition of potassium permanganate to prevent excessive oxidation and degradation of the product .

Molecular Structure Analysis

Structure

Chlormezanone features a thiazine ring structure, which contributes to its pharmacological activity. The molecular structure can be represented as follows:

Structure C11H12ClNO3S\text{Structure }C_{11}H_{12}ClNO_3S

Data

The compound has a molar mass of approximately 271.73 g/mol. Its structural characteristics include:

  • A chloro group at the para position of the benzene ring.
  • Hydroxyl groups contributing to its solubility and biological activity.
Chemical Reactions Analysis

Chlormezanone participates in various chemical reactions typical for thiazine derivatives, including:

  • Nucleophilic substitutions: The presence of chlorine allows for substitution reactions that can modify the compound for enhanced efficacy or reduced side effects.
  • Hydrolysis: Under certain conditions, chlormezanone can hydrolyze, leading to the formation of less active metabolites.

These reactions are crucial for developing derivatives with improved pharmacological profiles .

Mechanism of Action

Chlormezanone acts primarily as a muscle relaxant by influencing neurotransmitter activity within the central nervous system. The proposed mechanism includes:

  • GABA Receptor Modulation: Chlormezanone enhances GABAergic activity, leading to increased inhibition of neuronal excitability.
  • Calcium Channel Blockade: It may also inhibit calcium influx in muscle cells, contributing to muscle relaxation.

Data from pharmacological studies indicate that chlormezanone effectively reduces muscle tone and anxiety levels in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chlormezanone is typically found as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and slightly soluble in water.

Chemical Properties

  • Melting Point: The melting point ranges around 120 °C.
  • Stability: Chlormezanone exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that chlormezanone maintains its efficacy when stored properly, with minimal degradation over time .

Applications

Chlormezanone is primarily utilized in medical settings for:

  • Anxiety Treatment: It serves as an anxiolytic agent, providing relief from anxiety disorders.
  • Muscle Relaxation: The compound is effective in treating muscle spasms associated with various medical conditions.

Research continues into its potential applications in other therapeutic areas, including pain management and neurological disorders .

Historical Context and Development of Chlormezanone as a Therapeutic Agent

Emergence in Mid-20th Century Psychopharmacology: Anxiolytic Paradigm Shifts

Chlormezanone (chemical name: 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one) was first synthesized in 1958 by researchers at Sterling Drug Inc., representing a deliberate departure from barbiturate-dominated sedative pharmacology [3] [7]. Its development occurred during a transformative period in psychopharmacology when researchers actively pursued agents with anxiolytic properties but reduced addiction potential compared to barbiturates. Patented under US Patent 3,082,209 and later marketed as Trancopal or Fenaprim, chlormezanone featured a distinctive 1,3-thiazinane structural scaffold with a sulfone group and chlorophenyl moiety [7]. This molecular architecture differentiated it from the emerging benzodiazepine class, though it shared overlapping therapeutic domains as a centrally-acting muscle relaxant and anxiolytic [5].

Pharmacological studies established that chlormezanone modulated GABAergic neurotransmission through positive allosteric modulation at the benzodiazepine binding site of GABAA receptors, despite lacking the classical benzodiazepine chemical backbone [9]. This mechanism facilitated chloride ion influx and neuronal hyperpolarization, producing calming effects without directly stimulating GABA receptors. Animal studies demonstrated efficacy thresholds at approximately 300 mg/kg intraperitoneally in feline models, where it suppressed spinal polysynaptic reflexes by >80% – a key indicator of muscle relaxant properties [3] [6]. Clinically, it exhibited rapid absorption kinetics (onset within 15-30 minutes post-administration) and a plasma half-life of ~40.5 hours, supporting its therapeutic use for anxiety-related musculoskeletal tension [5] [7].

Table 1: Key Events in Chlormezanone's Early Development Timeline

YearDevelopment MilestoneSignificance
1958Initial synthesis and patent filingNovel 1,3-thiazinane scaffold established as CNS-active pharmacophore
1960sMarket introduction (Trancopal®)Positioned as non-barbiturate anxiolytic/muscle relaxant alternative
1970sMechanistic studies confirming GABAergic activityElucidation of benzodiazepine-site PAM mechanism despite structural divergence
1980sPeak clinical utilization across >20 countriesWidely prescribed for anxiety with comorbid muscle tension

Transition from Clinical Use to Global Withdrawal: Regulatory Catalysts (1996 Discontinuation)

Chlormezanone maintained over three decades of therapeutic use despite emerging pharmacological alternatives, but its regulatory trajectory shifted abruptly in 1996 following accumulating pharmacovigilance data. Post-marketing surveillance across multiple continents identified rare but catastrophic cutaneous adverse reactions, specifically toxic epidermal necrolysis (TEN) and Stevens-Johnson Syndrome (SJS) [5] [7]. These severe immunotoxic reactions, characterized by extensive epidermal detachment and mucosal erosions, carried mortality rates exceeding 30% in documented cases. Crucially, the reactions appeared idiosyncratic and dose-independent, complicating risk mitigation through dosing adjustments [8].

The European Union's regulatory framework provided the first formal withdrawal mechanism through Directive 76/768/EEC (Cosmetic Products Regulation), though chlormezanone's primary discontinuation stemmed from medicinal safety concerns rather than cosmetic applications [2] [10]. By late 1996, manufacturers initiated voluntary worldwide withdrawal, culminating in market removal across the EU, United States, Japan, and South Africa. This coordinated withdrawal reflected evolving regulatory philosophies favoring preemptive action against drugs with unpredictable severe toxicity, even when incidence rates remained low (estimated at 1:100,000–1:500,000 prescriptions) [7] [8]. The withdrawal established a precedent for subsequent non-benzodiazepine exits, highlighting pharmacovigilance's growing influence over established therapeutics.

Table 2: Molecular Properties of Chlormezanone vs. Key Comparators

PropertyChlormezanoneZolpidemZaleplonBenzodiazepines (e.g., Diazepam)
Molecular Weight (g/mol)273.74307.40305.34284.74 (Diazepam)
Chemical FormulaC11H12ClNO3SC19H21N3OC17H15N5OC16H13ClN2O
Primary TargetGABAA-BZD siteGABAA-α1GABAA-α1Pan-GABAA BZD sites
Water Solubility2.5 mg/mL (25°C)Sparingly soluble0.063 mg/mLInsoluble

Comparative Analysis with Contemporary Non-Benzodiazepine Agents

Chlormezanone's pharmacological profile positioned it uniquely among emerging non-benzodiazepine agents, particularly when contrasted with later "Z-drugs" like zolpidem and zaleplon. While all three modulated GABAA receptors, chlormezanone exhibited broader receptor subtype engagement compared to the α1-subunit selective Z-drugs [9]. This translated to more generalized anxiolytic and muscle relaxant effects rather than primarily hypnotic action. Animal models demonstrated this distinction clearly: In hypertonic saline consumption tests (a validated anxiety proxy), chlormezanone increased ingestion similarly to benzodiazepines, whereas zolpidem showed inconsistent anxiolytic efficacy in initial trials [4].

Structurally, chlormezanone diverged fundamentally from imidazopyridine (zolpidem) and pyrazolopyrimidine (zaleplon) scaffolds. Its saturated 1,3-thiazinane ring with a sulfone moiety conferred greater conformational flexibility but potentially contributed to metabolic complications. Unlike Z-drugs, which underwent primarily hepatic CYP3A4-mediated oxidation, chlormezanone metabolism involved hydrolysis to 4-chlorobenzaldehyde followed by oxidation and conjugation to 4-chlorohippuric acid – a pathway implicated in idiosyncratic reactions [3] [5].

Contemporary research has reevaluated chlormezanone's therapeutic niche through computational drug repositioning studies. Artificial intelligence analyses of altered pathways in Inclusion Body Myositis identified chlormezanone as a candidate for repurposing due to its muscle relaxant properties, though clinical validation remains pending [1]. This suggests persistent scientific interest in its mechanism despite withdrawal, particularly as a structural template for novel GABAergics with differentiated safety profiles.

Table 3: Pharmacodynamic Comparison with Contemporary Non-Benzodiazepine Agents

ParameterChlormezanoneZolpidemZaleplon
Primary IndicationAnxiety/muscle spasmInsomniaInsomnia
Anxiolytic EfficacyEstablished in models [4]Variable in models [4]Limited data
Muscle Relaxant PotencyHigh (spinal reflex suppression)LowNegligible
Receptor Subtype SelectivityLow (pan-GABAA)High (α1-GABAA)High (α1-GABAA)
Repositioning PotentialIBM pathway modulation [1]LimitedLimited

Compounds Mentioned in Article:

  • Chlormezanone
  • Zolpidem
  • Zaleplon
  • Alprazolam
  • Clonazepam
  • Chlordiazepoxide
  • Diazepam

Properties

CAS Number

102818-67-7

Product Name

Chlormezanone

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

InChI

InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3

InChI Key

WEQAYVWKMWHEJO-UHFFFAOYSA-N

SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl

Solubility

SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL
FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE
1.61e+00 g/L

Canonical SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.